Cas no 929440-82-4 (9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 化学的及び物理的性質
名前と識別子
-
- 9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
- 9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
-
- インチ: 1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3
- InChIKey: CMXLHPOBDDAMIM-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(CCC2=CC=C(OC)C=C2)C1
9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-5635-2μmol |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-20mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-50mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-10mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-40mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-5μmol |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-3mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-2mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-4mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-5635-1mg |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
929440-82-4 | 1mg |
$54.0 | 2023-09-11 |
9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-oneに関する追加情報
Introduction to Compound with CAS No. 929440-82-4 and Product Name: 9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
Compound with the CAS number 929440-82-4 and the product name 9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic structures that have garnered significant attention due to their potential biological activities and structural complexity. The unique arrangement of rings and functional groups in this molecule makes it a subject of interest for researchers exploring novel therapeutic agents.
The structure of 9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one incorporates elements from multiple aromatic systems, including a chromeno[8,7-e]1,3oxazinone core. This core structure is not only chemically intriguing but also suggests potential interactions with biological targets that could lead to therapeutic benefits. The presence of a 4-methoxyphenyl group and a 3-phenyl substituent further enhances the molecular complexity and may contribute to its pharmacological properties.
In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with various diseases. The compound in question has been studied for its potential role in inhibiting specific enzymes and receptors that are implicated in conditions such as inflammation and cancer. Preliminary studies have shown that derivatives of chromeno[8,7-e]1,3oxazinones exhibit promising activity in preclinical models. The 9-2-(4-methoxyphenyl)ethyl-3-phenyl moiety may play a crucial role in determining the binding affinity and selectivity of the compound towards its target proteins.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework. These methods not only highlight the synthetic prowess but also ensure that the final product meets the stringent requirements for further biological evaluation.
One of the most exciting aspects of this compound is its potential application in drug discovery. The chromeno[8,7-e]1,3oxazinone scaffold has shown promise in various pharmacological assays due to its ability to interact with multiple biological targets. Researchers are particularly interested in its potential as an anti-inflammatory agent. Inflammatory processes are central to many diseases, and finding novel molecules that can modulate these processes without significant side effects is a major goal in medicinal chemistry.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have been conducted using sophisticated software tools to understand how 9-2-(4-methoxyphenyl)ethyl-3-phenyl interacts with potential target proteins. These studies provide valuable insights into the structural features that contribute to its biological activity and guide further optimization efforts.
The chemical stability of this compound is another critical factor that needs to be addressed during its development. Ensuring that the molecule remains stable under various storage conditions is essential for its practical application in pharmaceutical formulations. Stability studies have been performed to assess its degradation profile under different temperatures and humidity levels. These studies help in formulating appropriate storage conditions and shelf-life predictions for future drug products.
Furthermore, the environmental impact of synthesizing and handling this compound is an important consideration. Efforts have been made to develop synthetic routes that minimize waste generation and reduce the use of hazardous reagents. Green chemistry principles have been incorporated into the synthesis process to make it more sustainable and environmentally friendly.
The potential therapeutic applications of 9-2-(4-methoxyphenyl)ethyl-3-phenyl extend beyond anti-inflammatory uses. There is growing evidence suggesting that this class of compounds may also exhibit anticancer properties. Preclinical studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. The methoxy group on the phenyl ring may play a key role in modulating these interactions.
In conclusion, compound with CAS No. 929440-82-4 represents a significant advancement in pharmaceutical research due to its complex structure and promising biological activities. The detailed study of its synthesis, stability, and pharmacological properties provides valuable insights into its potential as a therapeutic agent. As research continues to uncover new applications for this molecule, it holds great promise for contributing to advancements in medicine.
929440-82-4 (9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one) 関連製品
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)
- 7696-51-7(2-(propan-2-yl)-1H-pyrrole)
- 2060061-86-9(1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)
- 1857829-01-6(1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)
- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)
- 2380862-40-6(3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-)
- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)




